molecular formula C26H25FN2O3 B13709382 (R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone

(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone

Cat. No.: B13709382
M. Wt: 432.5 g/mol
InChI Key: YPCHPGLGWGZWCT-UHFFFAOYSA-N
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Description

®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a cyclohexyl group, and an oxazolidinone ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline derivative: The synthesis begins with the preparation of 6-fluoroquinoline through a series of reactions involving halogenation and cyclization.

    Cyclohexyl group introduction: The 6-fluoroquinoline is then reacted with a cyclohexyl derivative under specific conditions to introduce the cyclohexyl group.

    Acetylation: The intermediate product is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Oxazolidinone ring formation: The final step involves the cyclization of the acetylated intermediate with an appropriate reagent to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or cyclohexyl derivatives.

    Substitution: Formation of substituted quinoline or oxazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicine, ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific diseases.

Industry

Mechanism of Action

The mechanism of action of ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. The quinoline moiety may interact with nucleic acids or proteins, while the oxazolidinone ring may inhibit specific enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one stands out due to its oxazolidinone ring, which imparts unique chemical and biological properties. This structural feature may enhance its stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C26H25FN2O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-[2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C26H25FN2O3/c27-20-10-11-23-22(15-20)21(12-13-28-23)18-8-6-17(7-9-18)14-25(30)29-24(16-32-26(29)31)19-4-2-1-3-5-19/h1-5,10-13,15,17-18,24H,6-9,14,16H2

InChI Key

YPCHPGLGWGZWCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F

Origin of Product

United States

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